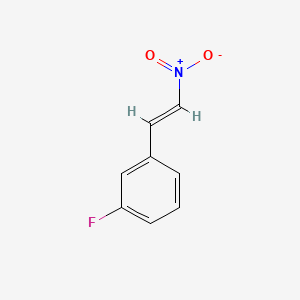

1-Fluoro-3-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXNBNYWEWJUTM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-84-0 | |

| Record name | 705-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene

CAS Number: 705-84-0

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-(2-nitrovinyl)benzene (CAS 705-84-0), a fluorinated aromatic compound with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, established synthesis methodologies, chemical reactivity, and known biological applications. Particular emphasis is placed on its role as a versatile synthetic building block, owing to the reactivity of the nitrovinyl group. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and visual representations of key chemical processes and biological pathways.

Physicochemical Properties

This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 705-84-0 | [1][2][3][4] |

| Molecular Formula | C₈H₆FNO₂ | [1][2][3][5] |

| Molecular Weight | 167.14 g/mol | [1][2][3][5][6] |

| Appearance | Yellow liquid | [7] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

| Solubility | Data not widely available, but expected to be soluble in common organic solvents. | |

| InChI Key | Information not readily available in search results. | |

| SMILES | O=--INVALID-LINK--[O-] | [4] |

Synthesis and Manufacturing

The synthesis of this compound and related nitrostyrenes is most commonly achieved through the Henry reaction (nitroaldol reaction). This method involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. Another potential route is the direct nitration of 3-fluorostyrene.

General Synthesis Workflow: The Henry Reaction

The Henry reaction provides an efficient pathway to form the carbon-carbon bond between the aromatic aldehyde and the nitroalkane, followed by dehydration to yield the nitrovinyl product.

Caption: General workflow of the Henry reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Henry Reaction

This protocol is adapted from established procedures for the synthesis of similar substituted nitrostyrenes.[8][9]

Materials:

-

3-Fluorobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.0-1.2 eq) in methanol.

-

Prepare a cold solution of aqueous sodium hydroxide (e.g., 1 M).

-

While vigorously stirring the aldehyde-nitromethane solution, add the cold NaOH solution dropwise via an addition funnel. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.

-

Upon complete addition of the base, a precipitate may form. Continue stirring the mixture for an additional 20-30 minutes in the ice bath.

-

Slowly acidify the reaction mixture by adding concentrated HCl dropwise until the solution is acidic (pH ~1-2), while keeping the temperature low. This step facilitates the dehydration of the intermediate nitroaldol to the final product.

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[7]

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This makes it an excellent Michael acceptor.

Michael Addition Reactions

The compound readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its application as a building block for more complex molecules.

Caption: Role of this compound as a Michael acceptor in conjugate addition reactions.

Applications in Heterocyclic Synthesis

Its reactivity has been harnessed for the synthesis of various heterocyclic compounds. For instance, reactions with pyrrole can lead to the formation of novel monofluorinated pyrrole derivatives, which are of interest in medicinal chemistry.[10] The two-step sequence involves a conjugate addition followed by a base-induced elimination of nitrous acid.

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[11] Fluorinated aromatic compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[12][13] As a fluorinated building block, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the biological activities of structurally similar nitrostyrene derivatives provide strong indications of its potential therapeutic applications, particularly in oncology.

Postulated Mechanism: Proteasome Inhibition

Substituted aryl-2-nitrovinyl compounds have been identified as potential inhibitors of the 20S proteasome, a critical target in cancer therapy.[8] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the nitrovinyl group acting as a Michael acceptor, forming a covalent bond with active site residues of the proteasome, thereby inhibiting its chymotrypsin-like (ChT-L) activity.[8]

Caption: Postulated signaling pathway for apoptosis induction in cancer cells via proteasome inhibition by nitrostyrene derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood.[5] It may cause allergic skin reactions and serious eye irritation.[5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[5]

Conclusion

This compound, CAS 705-84-0, is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the strategic placement of the fluoro substituent and the reactive nitrovinyl group, which serves as an effective Michael acceptor. This reactivity allows for its use in the construction of complex organic molecules and various heterocyclic systems. Drawing from the known biological profiles of analogous fluorinated nitrostyrenes, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology through mechanisms such as proteasome inhibition. Further research is warranted to fully explore its synthetic utility and to elucidate its specific biological activities and therapeutic potential.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 705-84-0 [sigmaaldrich.com]

- 3. This compound - CAS:705-84-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | CAS 705-84-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (E)-1-Fluoro-3-(2-nitrovinyl)benzene: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-Fluoro-3-(2-nitrovinyl)benzene is a fluorinated aromatic compound belonging to the nitrostyrene class of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development. The strategic incorporation of a fluorine atom and a nitrovinyl group onto the benzene ring confers unique electronic properties and biological activities to the molecule, making it a subject of interest for medicinal chemists. This document serves as a technical resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities in the pursuit of new therapeutic agents.

Core Properties of (E)-1-Fluoro-3-(2-nitrovinyl)benzene

The fundamental properties of (E)-1-Fluoro-3-(2-nitrovinyl)benzene are summarized below, providing a foundational understanding of its chemical identity and physical characteristics.

Chemical and Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FNO₂ | [1] |

| Molar Mass | 167.14 g/mol | [1] |

| CAS Number | 705-84-0 | [1] |

| Appearance | Yellow liquid or solid | [2] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point (Predicted) | 254.5 ± 15.0 °C | [1] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [1] |

| Conformation | The conformation across the C=C bond is trans. | [3] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of (E)-1-Fluoro-3-(2-nitrovinyl)benzene.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.44 (td, J = 7.9, 5.7 Hz, 1H), 7.34 (dt, J = 7.7, 1.4 Hz, 1H), 7.27 – 7.17 (m, 2H) ppm | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.0 (d, J = 247.03 Hz), 138.2, 137.8 (d, J = 2.71 Hz), 132.2, 131.2, 125.3 (d, J = 3 Hz), 119.3 (d, J = 21.3 Hz), 116.3 (d, J = 22.8 Hz) ppm | [2] |

Synthesis and Characterization

The primary synthetic route to (E)-1-Fluoro-3-(2-nitrovinyl)benzene is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane, followed by dehydration to yield the final product.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of (E)-1-Fluoro-3-(2-nitrovinyl)benzene.

Detailed Synthesis Protocol (Henry Reaction)

This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[4][5]

Materials:

-

3-Fluorobenzaldehyde

-

Nitromethane

-

Ammonium acetate (or other suitable base)

-

Glacial acetic acid (solvent)

-

Dichloromethane (for extraction)

-

Water

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (eluent)

Procedure:

-

To a solution of ammonium acetate (2.1 equivalents) in glacial acetic acid, add nitromethane (6 equivalents) and 3-fluorobenzaldehyde (1 equivalent).

-

Heat the resulting mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add water to the cooled mixture and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[3]

Characterization Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) and coupling constants (J) in Hertz (Hz).[2]

2.3.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C=C, NO₂, C-F).

2.3.3. Mass Spectrometry (MS)

-

Obtain the mass spectrum of the purified product using a mass spectrometer, for example, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Analyze the spectrum to determine the molecular ion peak (M⁺) and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Biological Activity and Potential Applications in Drug Development

Role of Fluorine in Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[6] Fluorine substitution can influence a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[6]

-

pKa: The presence of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug absorption and distribution.

The (E)-(2-Nitrovinyl)benzene Pharmacophore

The (E)-(2-nitrovinyl)benzene scaffold has been identified as a pharmacophore with significant anticancer activity.[7] Compounds containing this moiety have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[7]

Proposed Mechanism of Action

Nitrostyrenes, including (E)-1-Fluoro-3-(2-nitrovinyl)benzene, are known to be excellent Michael acceptors. This reactivity is central to their biological activity. The electron-withdrawing nitro group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.

References

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-β-nitrostyrene: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-β-nitrostyrene, systematically known as (E)-1-fluoro-3-(2-nitrovinyl)benzene, is a fluorinated aromatic compound belonging to the nitrostyrene class. Nitrostyrenes are recognized as versatile intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom onto the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 3-Fluoro-β-nitrostyrene, aimed at researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

The chemical structure of 3-Fluoro-β-nitrostyrene is characterized by a benzene ring substituted with a fluorine atom at the meta position and a 2-nitrovinyl group. The molecule predominantly exists as the E (trans) isomer due to steric hindrance.

Diagram of the Chemical Structure of 3-Fluoro-β-nitrostyrene:

Caption: Chemical structure of 3-Fluoro-β-nitrostyrene.

| Identifier | Value |

| Systematic Name | (E)-1-fluoro-3-(2-nitrovinyl)benzene |

| Common Name | 3-Fluoro-β-nitrostyrene |

| CAS Number | 705-84-0 |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)/C=C/--INVALID-LINK--[O-] |

| InChI | InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ |

| InChIKey | VRFSQVFSQAYHRU-AATRIKPKSA-N |

Physicochemical Properties

Experimentally determined physicochemical data for 3-Fluoro-β-nitrostyrene is limited. The following table summarizes available predicted and experimental data.

| Property | Value | Source |

| Melting Point | 46-47 °C | Predicted[1] |

| Boiling Point | 254.5 ± 15.0 °C | Predicted[1] |

| Density | 1.276 ± 0.06 g/cm³ | Predicted[1] |

Synthesis

The primary synthetic route to β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[2][3] For the synthesis of 3-Fluoro-β-nitrostyrene, this involves the reaction of 3-fluorobenzaldehyde with nitromethane.

Reaction Scheme for the Synthesis of 3-Fluoro-β-nitrostyrene:

Caption: Henry reaction for 3-Fluoro-β-nitrostyrene synthesis.

Experimental Protocol: General Procedure for the Synthesis of β-Nitrostyrenes via Henry-Knoevenagel Condensation

Materials:

-

3-Fluorobenzaldehyde

-

Nitromethane

-

Ammonium acetate (or other base catalyst like an amine)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of 3-fluorobenzaldehyde in glacial acetic acid, add nitromethane and ammonium acetate.

-

Reflux the reaction mixture for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated crude product is collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-Fluoro-β-nitrostyrene.

Note: Reaction conditions such as temperature, reaction time, and the choice of base can influence the yield and purity of the final product. Optimization of these parameters may be necessary.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of 3-Fluoro-β-nitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.44 (td, J = 7.9, 5.7 Hz, 1H), 7.34 (dt, J = 7.7, 1.4 Hz, 1H), 7.27 – 7.17 (m, 2H).[5]

¹³C NMR (100 MHz, CDCl₃): δ 163.0 (d, J = 247.0 Hz), 138.2, 137.8 (d, J = 2.7 Hz), 132.2, 131.2, 125.3 (d, J = 3.0 Hz), 118.3 (d, J = 21.4 Hz), 115.8 (d, J = 22.3 Hz).[5]

Infrared (IR) Spectroscopy

While an experimental IR spectrum for the 3-fluoro isomer was not found, the spectrum is expected to show characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ for asymmetric and symmetric stretching, respectively), the C=C double bond of the vinyl group (around 1640 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).

Mass Spectrometry (MS)

An experimental mass spectrum for 3-Fluoro-β-nitrostyrene was not available in the searched literature. The fragmentation pattern upon electron ionization would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the aromatic ring and vinyl side chain. The molecular ion peak (M⁺) would be expected at m/z 167.

Biological Activity and Potential Applications

The biological activities of various β-nitrostyrene derivatives have been extensively studied, revealing their potential as antimicrobial and anticancer agents.[2][6]

Antimicrobial Activity

Studies on fluorinated β-nitrostyrenes have indicated that the position of the fluorine substituent on the aromatic ring influences the antimicrobial activity. For instance, against E. coli, the order of potency for fluorine substitution is reported to be para > ortho > meta.[7] This suggests that 3-Fluoro-β-nitrostyrene may have moderate antibacterial activity. The addition of a β-methyl group to the nitroalkene chain has been shown to significantly enhance the antibacterial activity of fluorinated nitrostyrenes.[7]

Anticancer Activity

Substitutions at the 2- or 3-position of the benzene ring of nitrostyrene have been suggested to enhance its cytotoxic effects.[8] This indicates that 3-Fluoro-β-nitrostyrene could be a candidate for further investigation as a potential pro-apoptotic and antitumor agent. The mechanism of action for many nitrostyrene derivatives involves the induction of apoptosis through various cellular pathways.[2][8]

Signaling Pathways and Experimental Workflows

The synthesis of 3-Fluoro-β-nitrostyrene follows a well-defined chemical reaction pathway. The following diagram illustrates the logical workflow from starting materials to the final product.

Caption: Synthetic workflow for 3-Fluoro-β-nitrostyrene.

Conclusion

3-Fluoro-β-nitrostyrene is a valuable chemical entity with potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, this guide provides a solid foundation based on available information for related compounds and general synthetic methodologies. The Henry reaction remains the most practical approach for its synthesis. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its biological activities, particularly its potential as an antimicrobial or anticancer agent. This will pave the way for its potential use in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scribd.com [scribd.com]

- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene from 3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene from 3-fluorobenzaldehyde. The primary synthetic route involves a Henry condensation reaction, a classic carbon-carbon bond-forming reaction, followed by dehydration to yield the target compound. This guide provides a comprehensive experimental protocol and summarizes key quantitative data for researchers in organic synthesis and drug development.

Reaction Overview

The synthesis is a two-step process that is often performed in a single pot. The first step is the Henry reaction (or nitroaldol reaction), where 3-fluorobenzaldehyde reacts with nitromethane in the presence of a base to form the intermediate, 1-(3-fluorophenyl)-2-nitroethanol. The second step is the dehydration of this intermediate to yield this compound. A common and effective method for this transformation utilizes ammonium acetate as the catalyst in glacial acetic acid, which facilitates both the condensation and the subsequent dehydration in a one-pot procedure.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on established protocols for similar substituted β-nitrostyrenes.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Fluorobenzaldehyde | 1.0 eq | [2] |

| Nitromethane | 6.9 eq | [2] |

| Ammonium Acetate | 2.4 eq | [2] |

| Solvent | Glacial Acetic Acid | [1][2] |

| Reaction Temperature | 100 °C (Reflux) | [2] |

| Reaction Time | 6 hours | [2] |

| Yield | 50-75% (typical for similar reactions) | [1] |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[1][2]

Materials:

-

3-Fluorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (2.4 equivalents).

-

Addition of Reagents: Add glacial acetic acid to the flask, followed by nitromethane (6.9 equivalents) and then 3-fluorobenzaldehyde (1.0 equivalent).

-

Reaction: The reaction mixture is heated to reflux at 100 °C and stirred for six hours.

-

Work-up: After cooling to room temperature, the reaction mixture is stirred overnight. The resulting solution is then poured into ice water.

-

Neutralization and Extraction: The aqueous mixture is neutralized to pH 7 with a 2M aqueous sodium hydroxide solution. The product is then extracted with ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield a yellow solid. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Henry Reaction

The core of this synthesis is the Henry reaction, a base-catalyzed carbon-carbon bond formation. The reaction proceeds through the following steps:

Caption: Mechanism of the Henry reaction for the synthesis.

References

Physical and chemical properties of 1-Fluoro-3-(2-nitrovinyl)benzene

An In-depth Technical Guide to 1-Fluoro-3-(2-nitrovinyl)benzene

Introduction

This compound is an aromatic organic compound that belongs to the family of nitrostyrenes. These compounds are characterized by a nitrovinyl group attached to a benzene ring and are notable as versatile synthetic intermediates in organic chemistry. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electronic properties of the molecule, making it a valuable building block for the synthesis of various pharmaceutical and specialty chemical products. This document provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, and an analysis of its chemical reactivity.

Compound Identification and Properties

Nomenclature and Structure

-

Systematic Name: 1-fluoro-3-[(E)-2-nitroethenyl]benzene

-

Common Aliases: 3-Fluoro-beta-nitrostyrene, 1-(3-Fluorophenyl)-2-nitroethylene[1]

-

SMILES: O=--INVALID-LINK--[O-][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its isomers for comparison. Data for the target compound is limited, so properties of related isomers are included to provide context.

| Property | This compound (meta-isomer) | 1-Fluoro-2-(2-nitrovinyl)benzene (ortho-isomer) | 1-Fluoro-4-(2-nitrovinyl)benzene (para-isomer) |

| CAS Number | 705-84-0[1][2] | 399-25-7[4][5] | 706-08-1[6][7] |

| Molecular Weight | 167.14 g/mol [1][2] | 167.14 g/mol [4] | 167.14 g/mol [7] |

| Melting Point | Not available | Not available | 100-102 °C[7] |

| Boiling Point | Not available | 254.5 °C at 760 mmHg[4] | 254.5±15.0 °C (Predicted)[7] |

| Density | Not available | 1.276 g/cm³[4] | 1.276±0.06 g/cm³ (Predicted)[7] |

| Flash Point | Not available | 107.7 °C[4] | Not available |

| Water Solubility | Not available | Not available | Slightly soluble in water[6][7] |

| Appearance | Not available | Not available | Crystalline Solid, Pale yellow[7] |

| Refractive Index | Not available | 1.579[4] | Not available |

| Polar Surface Area | Not available | 45.82 Ų[4] | Not available |

Synthesis and Reactivity

Synthesis via Henry Reaction

A standard and effective method for synthesizing β-nitrostyrenes is the Henry reaction (or nitroaldol condensation), which involves the base-catalyzed reaction between an aromatic aldehyde and a nitroalkane, followed by dehydration. For this compound, the synthesis starts from 3-fluorobenzaldehyde and nitromethane.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on the standard Henry reaction for synthesizing nitrostyrenes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 3-fluorobenzaldehyde (1.0 eq), nitromethane (1.2 eq), and a suitable solvent such as toluene or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base. Ammonium acetate (NH₄OAc) is commonly used (approx. 0.4 eq).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the catalyst and any unreacted nitromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is dictated by the directing effects of its two substituents: the fluoro group and the nitrovinyl group.

-

Fluoro Group (-F): The fluorine atom is an ortho-, para-director. Although it is highly electronegative and deactivates the ring towards electrophilic attack through its inductive effect (-I), its lone pairs can donate electron density through resonance (+R), which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.

-

Nitrovinyl Group (-CH=CHNO₂): This group is strongly deactivating and a meta-director. The nitro group is powerfully electron-withdrawing, and this effect is conjugated through the vinyl bridge to the benzene ring. This deactivates the entire ring, especially the ortho and para positions, making the meta positions the most favorable for electrophilic attack.

The combined influence of these two groups determines the regioselectivity of further substitutions. The powerful deactivating and meta-directing effect of the nitrovinyl group generally dominates.

Caption: Regioselectivity in electrophilic substitution of the compound.

Safety and Handling

Conclusion

This compound is a synthetically useful compound whose properties are defined by its fluoro and nitrovinyl functional groups. Its synthesis is accessible through well-established methods like the Henry reaction. The opposing electronic effects of its substituents create a specific reactivity pattern that can be exploited in the design of more complex molecules for research in medicinal chemistry and materials science. Further investigation into its specific physical properties and biological activities is warranted.

References

- 1. This compound - CAS:705-84-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | CAS 705-84-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. guidechem.com [guidechem.com]

- 5. 1-Fluoro-2-[(E)-2-nitrovinyl]benzene | CAS:399-25-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. 1-Fluoro-4-(2-nitrovinyl)benzene | 706-08-1 [chemicalbook.com]

- 7. 1-Fluoro-4-(2-nitrovinyl)benzene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic and Synthetic Profile of 1-Fluoro-3-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Fluoro-3-(2-nitrovinyl)benzene (CAS 705-84-0). Due to the limited availability of complete, published experimental spectra for this specific isomer, this document combines reported experimental data with predicted values based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for (E)-1-Fluoro-3-(2-nitrovinyl)benzene. The trans configuration of the nitrovinyl group is presumed to be the thermodynamically more stable and commonly synthesized isomer.

Table 1: ¹H NMR Data

The proton NMR data is based on experimentally obtained values.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl Hα | 7.95 | d | 13.7 |

| Vinyl Hβ | 7.56 | d | 13.7 |

| Aromatic H | 7.15 - 7.50 | m | - |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data

The following ¹³C NMR data are predicted values based on computational models and analysis of similar structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-F | 161 - 164 (d, ¹JCF ≈ 250 Hz) |

| C-vinyl | 134 - 137 (d, ³JCF ≈ 7 Hz) |

| C-H (ortho to F) | 115 - 118 (d, ²JCF ≈ 22 Hz) |

| C-H (para to F) | 130 - 132 (d, ⁴JCF ≈ 3 Hz) |

| C-H (ortho to vinyl) | 125 - 128 |

| C-H (ortho to F, meta to vinyl) | 118 - 121 (d, ²JCF ≈ 21 Hz) |

| Vinyl Cα | 138 - 141 |

| Vinyl Cβ | 135 - 138 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (vinyl) | 3080 - 3010 | Medium |

| C=C stretch (alkene) | 1645 - 1620 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| N-O asymmetric stretch | 1550 - 1500 | Strong |

| N-O symmetric stretch | 1360 - 1330 | Strong |

| C-F stretch | 1270 - 1100 | Strong |

| =C-H bend (trans) | 980 - 960 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

The predicted mass spectral data is based on the molecular weight and common fragmentation patterns of β-nitrostyrenes.

| Parameter | Value | Notes |

| Molecular Formula | C₈H₆FNO₂ | |

| Molecular Weight | 167.14 g/mol | |

| Predicted [M]⁺ | m/z 167 | Molecular ion peak |

| Predicted Fragments | m/z 121, 120, 95, 75 | Common fragments correspond to the loss of NO₂ (m/z 46), NO₂ + H, the fluorophenyl cation, and the benzyne cation. |

Experimental Protocols

Synthesis: Henry Condensation

A plausible and widely used method for the synthesis of this compound is the Henry condensation (also known as the nitroaldol reaction) between 3-fluorobenzaldehyde and nitromethane, followed by dehydration.[2][3][4][5][6]

Materials:

-

3-Fluorobenzaldehyde

-

Nitromethane

-

Methanol

-

Potassium Hydroxide (KOH) or other suitable base

-

Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Reaction Setup: 3-Fluorobenzaldehyde and a slight molar excess of nitromethane are dissolved in methanol in a round-bottom flask. The flask is cooled in an ice-salt bath to maintain a low temperature.

-

Base Addition: A solution of potassium hydroxide in methanol is added dropwise to the stirred reaction mixture over a period of approximately one hour. The temperature should be carefully monitored and maintained below 5°C.

-

Acidification: After the addition is complete, the reaction mixture is poured into an excess of ice-cold dilute hydrochloric acid.

-

Product Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or ethanol, to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI). The sample is introduced, and the resulting fragmentation pattern is analyzed.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis and analysis of this compound.

Caption: Synthesis of this compound.

Caption: General experimental and analytical workflow.

References

- 1. rsc.org [rsc.org]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. scirp.org [scirp.org]

- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

1-Fluoro-3-(2-nitrovinyl)benzene molecular weight and formula

An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene

This document provides a detailed overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic compound. The presence of a fluorine atom, a nitro group, and a vinyl benzene structure confers specific reactivity and physical characteristics to the molecule.

Quantitative Data Summary

The core molecular properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C8H6FNO2[1] |

| Molecular Weight | 167.14 g/mol [1] |

| CAS Number | 705-84-0[1][2] |

Structural Representation

The logical relationship between the atoms in this compound can be visualized as a graph, where the nodes represent the atoms and the edges represent the chemical bonds.

Caption: Atomic connectivity in this compound.

References

An In-depth Technical Guide to 1-Fluoro-3-(2-nitrovinyl)benzene: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-3-(2-nitrovinyl)benzene, a halogenated derivative of β-nitrostyrene, is a synthetic organic compound of increasing interest in medicinal chemistry. Its strategic placement of a fluorine atom and a nitrovinyl group on the benzene ring imparts unique physicochemical properties, rendering it a valuable scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It further delves into its potential applications in drug development, particularly as a precursor for enzyme inhibitors, and presents detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development in this area.

Introduction: The Emergence of a Versatile Synthetic Building Block

The synthesis of nitrostyrenes, including this compound, is deeply rooted in the development of carbon-carbon bond-forming reactions in the late 19th century.[1] The foundational method for their preparation is the Henry reaction, a base-catalyzed condensation of a nitroalkane with an aldehyde, first reported by Louis Henry in 1895.[1] While a specific seminal publication detailing the first synthesis of this compound remains elusive in historical literature, its synthesis logically follows from the established principles of the Henry reaction, utilizing 3-fluorobenzaldehyde and nitromethane as starting materials.

The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the electron-withdrawing nitrovinyl group makes these compounds potent Michael acceptors, enabling them to react with biological nucleophiles such as cysteine residues in proteins.[2] This reactivity forms the basis for their investigation as potential therapeutic agents, particularly as enzyme inhibitors.[3][4][5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | [6] |

| Molecular Weight | 167.14 g/mol | [6] |

| CAS Number | 705-84-0 | [6] |

| Appearance | Yellow liquid | [7] |

| Solubility | Soluble in common organic solvents | Inferred |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Henry reaction, also known as the nitroaldol reaction.[8] This reaction involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane, followed by dehydration of the intermediate nitroalkanol.

General Reaction Scheme

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. rsc.org [rsc.org]

- 8. Henry Reaction [organic-chemistry.org]

Potential Research Areas for 1-Fluoro-3-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-3-(2-nitrovinyl)benzene is a halogenated nitrostyrene derivative with significant potential for exploration in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrovinyl group and the fluorine atom at the meta-position of the benzene ring imparts unique electronic and chemical properties, making it a compelling candidate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and promising research avenues for this compound, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols and proposed mechanisms of action are presented to facilitate further investigation into this versatile compound.

Introduction

Substituted β-nitrostyrenes are a class of organic compounds recognized for their diverse biological activities, which are largely attributed to the electrophilic nature of the carbon-carbon double bond conjugated with the nitro group. This functional arrangement renders them potent Michael acceptors, enabling covalent interactions with biological nucleophiles such as the cysteine residues in proteins. This reactivity is a cornerstone of their therapeutic potential.

The introduction of a fluorine atom onto the aromatic ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorinated aromatic compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. Notably, substitutions at the 2- or 3-position on the benzene ring of nitrostyrenes have been suggested to enhance their pro-apoptotic and cytotoxic activities, making this compound a particularly interesting subject for investigation.[1]

This guide aims to consolidate the available technical information on this compound and to delineate key areas for future research.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively available in the public domain, the following tables summarize known and predicted properties, along with data for its isomers, to provide a comparative reference.

Table 1: Physical and Chemical Properties

| Property | This compound | 1-Fluoro-2-(2-nitrovinyl)benzene | 1-Fluoro-4-(2-nitrovinyl)benzene |

| CAS Number | 705-84-0 | 399-25-7 | 5153-69-5 |

| Molecular Formula | C₈H₆FNO₂ | C₈H₆FNO₂ | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol | 167.14 g/mol | 167.14 g/mol |

| Melting Point | 46-47 °C | Data not available | Data not available |

| Boiling Point | 254.5 °C (Predicted) | 254.5 °C | Data not available |

| Appearance | Yellow solid (Expected) | Data not available | Data not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) and sparingly soluble in water. | Data not available | Data not available |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.52 – 7.45 (m, 1H), 7.32 (d, J = 7.7 Hz, 1H), 7.27 – 7.19 (m, 2H) ppm[2] |

| ¹³C NMR | Predicted to show 8 distinct signals. |

| IR Spectroscopy | Expected strong absorptions for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the C=C double bond (around 1640 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z 167. Fragmentation may involve the loss of NO₂ (m/z 121) and subsequent fragmentation of the styrene core. |

Synthesis of this compound

The most common and efficient method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.

Experimental Protocol: Henry Reaction

This protocol is a general procedure that can be adapted for the synthesis of this compound from 3-fluorobenzaldehyde and nitromethane.

Materials:

-

3-Fluorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium carbonate

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

3 Å Molecular sieves (optional)

Procedure:

-

To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq) and ammonium acetate (1.0 eq).

-

Add nitromethane (5.0 eq) and glacial acetic acid (as solvent).

-

(Optional) Add a few 3 Å molecular sieves.

-

Reflux the reaction mixture with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a suspension of sodium carbonate in water to neutralize the acetic acid.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a yellow solid. A yield of 64% has been reported for a similar synthesis.[2]

Caption: General workflow for the synthesis of this compound.

Potential Research Areas

Anticancer Activity

Nitrostyrene derivatives have emerged as a promising class of anticancer agents. Their primary mechanism of action is believed to involve their ability to act as Michael acceptors, leading to the covalent modification of key cellular proteins.

4.1.1. Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several nitrostyrene compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The electrophilic β-carbon of the nitrovinyl group can form a covalent bond with nucleophilic cysteine residues in tubulin, thereby preventing its polymerization into microtubules.

4.1.2. Induction of Apoptosis

Studies on various nitrostyrene analogs have demonstrated their ability to induce apoptosis in a range of cancer cell lines. This pro-apoptotic effect is often mediated through the activation of caspases and can be triggered by cellular stress pathways initiated by the covalent modification of proteins. It has been observed that substitutions at the 2- or 3-position of the benzene ring of nitrostyrenes can enhance their pro-apoptotic activity, suggesting that this compound could be a potent inducer of apoptosis.[1]

Caption: Proposed anticancer mechanism of this compound.

4.1.3. Quantitative Biological Data for Related Compounds

While specific IC₅₀ values for this compound are not yet reported, data for other nitrostyrene derivatives highlight their potential. For instance, certain nitrostyrene compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, including chronic lymphocytic leukaemia and Burkitt's lymphoma cell lines.[3] A synthetic β-nitrostyrene derivative, CYT-Rx20, exhibited IC₅₀ values of 0.81 µM, 1.82 µM, and 1.12 µM against MCF-7, MDA-MB-231, and ZR75-1 breast cancer cell lines, respectively.[4]

Table 3: Anticancer Activity of Representative Nitrostyrene Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nitrostyrene Analogs | Chronic Lymphocytic Leukaemia | 2-5 | [3] |

| CYT-Rx20 | MCF-7 (Breast) | 0.81 | [4] |

| CYT-Rx20 | MDA-MB-231 (Breast) | 1.82 | [4] |

| CYT-Rx20 | ZR75-1 (Breast) | 1.12 | [4] |

| CYT-Rx20 | KYSE70 (Esophageal) | 5.16 µg/ml | [5] |

| CYT-Rx20 | TE8 (Esophageal) | 3.07 µg/ml | [5] |

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies on fluorinated β-nitrostyrenes have shown promising activity against a range of bacteria and fungi. The mechanism is also thought to involve Michael addition to essential microbial enzymes.

4.2.1. Quantitative Biological Data for Related Compounds

A study on fluorinated β-methyl-β-nitrostyrenes demonstrated significant antibacterial activity. For example, the 4-fluoro substituted analog was particularly effective against E. coli.[6]

Table 4: Antimicrobial Activity of a Representative Fluorinated Nitrostyrene

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Fluoro-β-methyl-β-nitrostyrene | E. coli | 27 | [6] |

| 4-Fluoro-β-methyl-β-nitrostyrene | Gram-positive bacteria | ≤ 6 | [6] |

| 4-Fluoro-β-methyl-β-nitrostyrene | C. albicans | ≤ 6 | [6] |

Future Research Directions

-

Synthesis and Characterization: Optimization of the synthesis of this compound and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS) and determination of its crystal structure.

-

In Vitro Anticancer Evaluation: Screening of this compound against a panel of cancer cell lines to determine its IC₅₀ values. Further investigation into its effects on the cell cycle and the induction of apoptosis.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets of this compound. This would involve tubulin polymerization assays, proteasome inhibition assays, and proteomics approaches to identify covalently modified proteins.

-

In Vitro Antimicrobial Testing: Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of pathogenic bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of this compound with modifications to the aromatic ring and the nitrovinyl group to establish clear SAR.

-

In Vivo Studies: Evaluation of the efficacy and toxicity of this compound in animal models of cancer and infectious diseases.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized tubulin, resulting in an increase in fluorescence intensity.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control

-

96-well black microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a 10x stock solution of this compound and controls in General Tubulin Buffer (with a small percentage of DMSO if necessary).

-

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.

-

Pre-warm the 96-well plate to 37 °C.

-

Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. Inhibition is determined by a decrease in the rate and extent of fluorescence increase compared to the vehicle control.

Proteasome Chymotrypsin-Like Activity Assay

Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate that releases a fluorescent molecule upon cleavage.

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Known proteasome inhibitor (e.g., MG-132) as a positive control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and controls in Assay Buffer.

-

In the wells of the microplate, add the proteasome sample.

-

Add the test compound or controls to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity (Ex/Em = 380/460 nm for AMC) kinetically over time (e.g., every 5 minutes for 60 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).

-

Determine the percent inhibition by comparing the reaction rates in the presence of the test compound to the vehicle control.

Caption: General workflow for the biological evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the well-established Henry reaction. Based on the biological activities of related nitrostyrenes and fluorinated compounds, it is hypothesized that this compound will exhibit significant anticancer and antimicrobial properties. The provided technical information and experimental protocols offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic efficacy in preclinical models.

References

- 1. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for 1-Fluoro-3-(2-nitrovinyl)benzene and structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is an organic compound with potential applications in chemical synthesis and drug development. Its structure, featuring a nitrovinyl group and a fluorine-substituted benzene ring, suggests that it may possess biological activity and be a useful intermediate in the synthesis of more complex molecules. However, these same structural motifs also indicate potential chemical reactivity and toxicity. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, drawing from data on closely related analogues where specific information is not available.

Hazard Identification and Classification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Aromatic nitro compounds can lead to the formation of methemoglobin, which can cause cyanosis, headaches, and dizziness.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3][6]

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity — Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the closely related isomer 1-Fluoro-4-((E)-2-nitrovinyl)benzene and other similar compounds.

| Property | Value | Source |

| Molecular Formula | C8H6FNO2 | [7],[8] |

| Molecular Weight | 167.14 g/mol | [9],[1],[8] |

| Appearance | Expected to be a solid (e.g., colorless prisms for the 4-isomer) | [9],[10] |

| Melting Point | Not available for 3-isomer. (395 K for 4-isomer) | [10] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water. | [11] |

| CAS Number | 705-84-0 | [7],[8] |

Experimental Protocols

Synthesis of this compound

While a specific protocol for the 3-isomer was not found, a plausible synthesis can be adapted from the Heck reaction methodology reported for the synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene.[9][10]

Reaction Scheme (Proposed):

Materials:

-

3-Fluorobenzaldehyde

-

Nitromethane

-

Base (e.g., ammonium acetate, sodium hydroxide)

-

Solvent (e.g., acetic acid, methanol)

-

Petroleum ether

-

Ethyl acetate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup with silica gel

Procedure:

-

In a well-ventilated fume hood, dissolve 3-fluorobenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add nitromethane to the solution.

-

Slowly add the base to the reaction mixture while stirring. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding it to ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[9][10]

-

Collect the fractions containing the pure product and evaporate the solvent to obtain this compound.

Safe Handling and Personal Protective Equipment (PPE)

A standardized workflow should be followed to ensure the safe handling of this and other hazardous chemicals.

Caption: Standard experimental workflow for handling hazardous chemicals.

Safety Precautions

Hierarchy of Controls

To minimize risk, a hierarchical approach to hazard control should be implemented.

Caption: Hierarchy of hazard controls, from most to least effective.

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[2][5] Wear suitable protective clothing, including gloves and eye protection.[2][5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][12] Do not eat, drink, or smoke when using this product.[2][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Store locked up and apart from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[5][13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5]

-

Skin Protection: Wear impervious, flame-resistant clothing and handle with appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][5][12] Gloves must be inspected prior to use and disposed of properly after use.[12]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] Work should be conducted under a chemical fume hood to minimize the need for respiratory protection.[13]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5]

-

Following Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

-

Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[5]

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[5] Ensure adequate ventilation.[5] Avoid dust formation and contact with the substance.[5] Remove all sources of ignition.[5][12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][12]

-

Methods for Cleaning Up: Collect spillage using a method that does not generate dust (e.g., wet-brushing or with an electrically protected vacuum cleaner).[12] Place the material in a suitable, closed container for disposal.[5][12]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[2][5] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[13] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[14]

Conclusion

This compound is a potentially hazardous chemical that requires careful handling by trained professionals in a controlled laboratory environment. While specific toxicological and physical data are scarce, information from structurally related compounds provides a strong basis for implementing robust safety protocols. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with a thorough review of the supplier's SDS and institutional safety policies, is essential for minimizing risk to researchers and the environment.

References

- 1. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | CAS 705-84-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound [oakwoodchemical.com]

- 9. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Fluoro-4-(2-nitrovinyl)benzene | 706-08-1 [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Stability and Storage of 3-Fluoro-beta-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-fluoro-beta-nitrostyrene. Drawing upon available data for nitrostyrenes and related compounds, this document outlines the key factors influencing its stability, procedures for assessing degradation, and best practices for handling and long-term storage to ensure its integrity for research and development applications.

Introduction to 3-Fluoro-beta-Nitrostyrene and its Stability Profile

3-Fluoro-beta-nitrostyrene is a substituted aromatic nitroalkene, a class of compounds recognized for their utility as synthetic intermediates in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the fluoro substituent on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, which in turn dictates its stability.

Like other nitrostyrenes, 3-fluoro-beta-nitrostyrene is susceptible to degradation through several pathways, including thermal decomposition, photolytic reactions, and polymerization. Understanding these degradation pathways is crucial for maintaining the compound's purity and ensuring the reliability of experimental results.

Key Factors Influencing Stability

The stability of 3-fluoro-beta-nitrostyrene is primarily affected by temperature, light, and the presence of reactive chemical species.

Light: Nitrostyrenes are known to be sensitive to light. Exposure to ultraviolet (UV) and even visible light can induce photoisomerization from the more stable trans-isomer to the cis-isomer, as well as other photochemical reactions. This can lead to a mixture of isomers and potential degradation products, complicating its use in synthesis and biological assays.

Chemical Environment: The presence of strong acids, bases, oxidizing agents, and radical initiators can promote the degradation of 3-fluoro-beta-nitrostyrene. Nitrostyrenes can also act as inhibitors of free radical polymerization, which underscores their reactivity towards radical species.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 3-fluoro-beta-nitrostyrene, the following storage conditions are recommended based on safety data sheets for nitrostyrene and its derivatives:

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C) | Minimizes thermal degradation and potential polymerization. |

| Light | Store in an amber or opaque vial, in the dark. | Protects against photoisomerization and photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |

| Purity | Store in a pure form, free from contaminants. | Impurities can catalyze degradation reactions. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 3-fluoro-beta-nitrostyrene and to develop stability-indicating analytical methods. The following protocols are based on general ICH guidelines for forced degradation studies and can be adapted for this specific compound.[1][2][3][4][5]

General Protocol for Forced Degradation

A solution of 3-fluoro-beta-nitrostyrene (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be subjected to the stress conditions outlined below. A control sample, protected from the stressor, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

Specific Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the drug solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Mix the drug solution with an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the solution before analysis. |

| Oxidative Degradation | Mix the drug solution with a solution of 3-30% hydrogen peroxide. Keep at room temperature for a specified period. |

| Thermal Degradation | Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a specified period. |